molecular formula C20H23ClO4 B5231856 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

Cat. No.: B5231856
M. Wt: 362.8 g/mol
InChI Key: YEPOICMEJKOATF-UHFFFAOYSA-N
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Description

4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate: is a complex organic compound belonging to the chromen-2-one derivatives. This compound features a chromen-2-one core with a butyl group at the 4-position, a chlorine atom at the 6-position, and a cyclohexanecarboxylate group at the 7-position. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate typically involves multiple steps, starting with the formation of the chromen-2-one core. One common synthetic route includes the following steps:

  • Formation of the chromen-2-one core: : This can be achieved through the cyclization of appropriate precursors, such as 4-butyl-6-chloro-2-hydroxybenzaldehyde, using cyclization agents like polyphosphoric acid (PPA).

  • Introduction of the cyclohexanecarboxylate group: : The cyclohexanecarboxylate group can be introduced via esterification reactions, where the hydroxyl group of the chromen-2-one core is reacted with cyclohexanecarboxylic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Substitution reactions may require specific catalysts and solvents, depending on the desired substituent.

Major Products Formed

The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, contributing to the development of new chemical entities.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.

  • Medicine: : Its potential therapeutic properties are being explored, with research focusing on its effects on various diseases and conditions.

  • Industry: : The compound's unique properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes or industrial applications.

Comparison with Similar Compounds

4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate: can be compared with other similar compounds, such as 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzenesulfonate . While both compounds share the chromen-2-one core, the differences in their substituents lead to distinct chemical and biological properties. The uniqueness of This compound lies in its cyclohexanecarboxylate group, which imparts specific characteristics that are not present in similar compounds.

Properties

IUPAC Name

(4-butyl-6-chloro-2-oxochromen-7-yl) cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO4/c1-2-3-7-14-10-19(22)24-17-12-18(16(21)11-15(14)17)25-20(23)13-8-5-4-6-9-13/h10-13H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPOICMEJKOATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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